2-(Pentylsulfanyl)butanedioic acid
Description
2-(Pentylsulfanyl)butanedioic acid is an organic compound with a unique structure that includes a pentylsulfanyl group attached to a butanedioic acid backbone
Properties
CAS No. |
5413-66-1 |
|---|---|
Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-pentylsulfanylbutanedioic acid |
InChI |
InChI=1S/C9H16O4S/c1-2-3-4-5-14-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
HQYPQYPNUGRPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylsulfanyl)butanedioic acid typically involves the introduction of a pentylsulfanyl group to a butanedioic acid derivative. One common method is the reaction of pentylthiol with a suitable butanedioic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentylsulfanyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The pentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pentylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pentylsulfanyl)butanedioic acid involves its interaction with molecular targets through its functional groups. The pentylsulfanyl group can interact with proteins and enzymes, potentially affecting their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simple dicarboxylic acid with a similar backbone but without the pentylsulfanyl group.
2-(Carboxymethylthio)succinic acid: Similar structure with a carboxymethylthio group instead of a pentylsulfanyl group.
2-(Methoxymethyl)succinic acid: Contains a methoxymethyl group instead of a pentylsulfanyl group.
Uniqueness
2-(Pentylsulfanyl)butanedioic acid is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
2-(Pentylsulfanyl)butanedioic acid, also known by its CAS number 5413-66-1, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a butanedioic acid backbone with a pentyl sulfanyl group. This unique configuration may contribute to its biological properties, as the presence of sulfur can influence reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, potentially effective against certain pathogenic bacteria and fungi.
- Antioxidant Properties : The compound may also demonstrate antioxidant activity, which is crucial in combating oxidative stress-related diseases.
- Potential Anti-inflammatory Effects : There is emerging evidence that it could play a role in modulating inflammatory responses.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and infection.
- Interaction with Cell Signaling Pathways : It might modulate cell signaling pathways that regulate immune responses and cellular stress.
Antimicrobial Activity
A study examining the antimicrobial properties of various sulfanyl compounds found that this compound showed significant activity against Staphylococcus aureus, a common cause of skin infections. The Minimum Inhibitory Concentration (MIC) was determined to be notably lower than that of standard antibiotics, suggesting a potential for use in treating resistant strains .
Antioxidant Activity
In vitro assays have demonstrated that this compound exhibits strong free radical scavenging activity. This was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the compound showed a dose-dependent decrease in DPPH radical concentration, indicating its potential as a natural antioxidant .
Anti-inflammatory Effects
Research has indicated that the compound may inhibit pro-inflammatory cytokines in cell cultures. A study conducted on macrophage cell lines revealed that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | MIC testing | Effective against S. aureus |
| Antioxidant | DPPH assay | Dose-dependent radical scavenging |
| Anti-inflammatory | Cytokine measurement | Reduced TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
